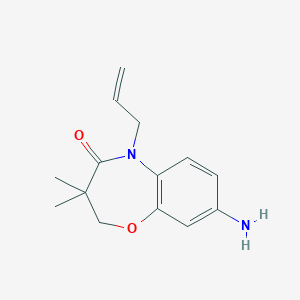

5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

CAS No.: 1170001-31-6

Cat. No.: VC2916005

Molecular Formula: C14H18N2O2

Molecular Weight: 246.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170001-31-6 |

|---|---|

| Molecular Formula | C14H18N2O2 |

| Molecular Weight | 246.3 g/mol |

| IUPAC Name | 8-amino-3,3-dimethyl-5-prop-2-enyl-2H-1,5-benzoxazepin-4-one |

| Standard InChI | InChI=1S/C14H18N2O2/c1-4-7-16-11-6-5-10(15)8-12(11)18-9-14(2,3)13(16)17/h4-6,8H,1,7,9,15H2,2-3H3 |

| Standard InChI Key | PRLKTNLLHPKHBO-UHFFFAOYSA-N |

| SMILES | CC1(COC2=C(C=CC(=C2)N)N(C1=O)CC=C)C |

| Canonical SMILES | CC1(COC2=C(C=CC(=C2)N)N(C1=O)CC=C)C |

Introduction

Chemical Structure and Properties

Structural Characteristics

5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one belongs to the benzoxazepine class of heterocyclic compounds, characterized by a seven-membered oxazepine ring fused with a benzene ring. The compound contains several distinctive functional groups that define its chemical behavior: an allyl substituent at position 5, an amino group at position 8, two methyl groups at position 3, and a carbonyl group at position 4 within the oxazepine ring.

The compound's structure suggests it would likely exhibit moderate lipophilicity due to the aliphatic and aromatic components, while the amino group would contribute to its water solubility. These properties are crucial considerations for potential pharmaceutical applications, as they influence absorption, distribution, metabolism, and excretion (ADME) characteristics.

Synthesis Methodologies

Synthesis of Related Benzoxazepine Derivatives

The synthesis of benzoxazepine derivatives often employs a two-stage approach as demonstrated in recent research:

-

Initial Stage: Formation of imine intermediates through condensation reactions of suitable aldehydes with amine-containing substrates. For example, the condensation of 3-hydroxybenzaldehyde with aromatic diamine substrates in the presence of catalysts such as glacial acetic acid has been reported. This stage often utilizes the Dean-Stark apparatus to facilitate the reaction by removing water.

-

Cyclization Stage: Treatment of the intermediate with appropriate anhydrides (such as maleic or phthalic anhydride) in dry solvents to produce the desired benzoxazepine derivatives. This cyclization step is crucial for forming the seven-membered heterocyclic ring characteristic of benzoxazepines.

For industrial-scale production, process development has focused on scalable synthesis methods. For instance, a telescoped synthesis approach has been reported for benzoxazepine-containing kinase inhibitors, which involves the preparation of key intermediates followed by sequential transformations without isolation of intermediates.

Proposed Synthetic Route for 5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Based on the synthetic methodologies described for related compounds, a potential synthetic route for 5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one might involve:

-

Starting with an appropriately substituted 2-aminophenol derivative

-

Introduction of the 3,3-dimethyl-4-oxo moiety through reaction with a suitable reagent such as isobutyryl chloride or a related compound

-

Cyclization to form the benzoxazepine core structure

-

N-allylation at position 5, potentially using allyl bromide under basic conditions

-

Selective functionalization to introduce or preserve the 8-amino group

Recent advances in transition metal-catalyzed C-H activation methods, as reported for related heterocyclic systems, might also offer alternative synthetic routes. For example, rhodium(III)-catalyzed C-H activation/annulation sequences have been developed for the construction of related heterocyclic frameworks.

Biological Activity and Applications

Structure-Activity Relationships

The specific substituents present in 5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one likely contribute to its potential biological activities:

-

The primary amino group at position 8 could enhance water solubility and provide a site for hydrogen bonding with biological targets such as proteins or nucleic acids. This group may also be involved in specific receptor recognition.

-

The allyl group at position 5 may contribute to lipophilicity and membrane permeability, potentially enhancing cellular uptake. The unsaturated nature of this group could also participate in specific interactions with hydrophobic pockets in target proteins.

-

The 3,3-dimethyl groups likely influence the conformation of the seven-membered ring and may enhance binding to specific protein pockets through hydrophobic interactions.

-

The carbonyl group at position 4 can function as a hydrogen bond acceptor, potentially forming interactions with amino acid residues in binding sites of target proteins.

Related Compounds and Structural Analogs

Structural Analogs with Documented Properties

Several structural analogs of 5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one have been reported in the literature, providing valuable comparative information:

Comparative Analysis

Table 2: Comparative Analysis of 5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one and Related Analogs

These structural modifications can significantly influence key properties such as:

-

Solubility and Pharmacokinetics: The addition of larger, more lipophilic groups typically decreases water solubility while potentially enhancing membrane permeability.

-

Receptor Binding Affinity: Different substituents can dramatically alter the compound's ability to interact with specific biological targets.

-

Metabolic Stability: Structural modifications can impact susceptibility to enzymatic degradation, influencing the compound's half-life in biological systems.

-

Toxicity Profile: Different functional groups may introduce distinct toxicological concerns or benefits.

Broader Class Relationships

The benzoxazepine scaffold appears in several other pharmacologically active compounds, including:

-

Pyridazino[3,4-b] benzoxazepin-5(6H)-ones: These compounds represent a related class of heterocycles that have been synthesized and evaluated for biological activities. Their synthesis typically involves starting from 3,6-dichloro-4-pyridazinecarboxylic acid chloride.

-

4,1-Benzoxazepin-2-one derivatives: These compounds have been investigated for their ability to inhibit squalene synthetase and fungal growth, suggesting potential applications in antifungal therapy and lipid-lowering treatments.

The relationship between 5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one and these broader classes of compounds provides valuable context for understanding its potential properties and applications.

Current Research Trends and Future Perspectives

Recent Developments

The field of benzoxazepine research continues to evolve, with recent developments focusing on several key areas:

-

Synthetic Methodology Advancements: Recent publications highlight innovative approaches to benzoxazepine synthesis, including one-pot processes and transition metal-catalyzed transformations. For example, rhodium(III)-catalyzed C-H activation methods offer new routes to heterocyclic scaffolds related to benzoxazepines.

-

Structure-Activity Relationship Studies: Ongoing research is exploring how structural modifications to the benzoxazepine scaffold influence biological activity, with particular emphasis on substituent effects at various positions of the ring system.

-

Biological Target Identification: Molecular docking studies, as reported for some benzoxazepine derivatives, are helping to identify potential biological targets and predict binding modes. Recent research has investigated interactions with targets such as the progesterone receptor.

Challenges and Opportunities

The development of 5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one and related compounds faces several challenges:

-

Synthetic Scalability: While laboratory-scale synthesis may be feasible, scaling up production for preclinical and clinical studies often presents challenges that require process optimization.

-

Selectivity and Off-Target Effects: Achieving selectivity for specific biological targets while minimizing off-target effects remains a significant challenge in drug development.

-

Pharmacokinetic Optimization: Optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for developing clinically viable compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume